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molecular formula C10H10O2 B8639043 8-Methylchroman-2-one

8-Methylchroman-2-one

Cat. No. B8639043
M. Wt: 162.18 g/mol
InChI Key: WQHAWQJLMGDBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378118B2

Procedure details

The mixture of 8-Methyl dihydrocoumarin (20 gm, 0.123 mole) and Aluminum trichloride (49.3 gm, 0.370 mole) was stirred for 2 hours at 175-180° C. To the reaction mixture, water (250 ml) was added slowly and stirred for an hour. Further it was filtered and obtained solid was stirred in Methanol (60 ml). Finally the suspension was filtered and obtained solid was dried under vacuum to give 13.5 gm of desired product as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][C:9](=[O:12])[CH2:8][CH2:7]2.[Cl-].[Cl-].[Cl-].[Al+3].O>CO>[OH:10][C:11]1[C:2]([CH3:1])=[CH:3][CH:4]=[C:5]2[C:6]=1[CH2:7][CH2:8][C:9]2=[O:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=CC=C2CCC(OC12)=O
Name
Quantity
49.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 175-180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an hour
FILTRATION
Type
FILTRATION
Details
Further it was filtered
CUSTOM
Type
CUSTOM
Details
obtained solid
FILTRATION
Type
FILTRATION
Details
Finally the suspension was filtered
CUSTOM
Type
CUSTOM
Details
obtained solid
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C2CCC(C2=CC=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 67.5%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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